![molecular formula C20H34ClN3O4 B590290 (R)-(+)-Celiprolol-d9 Hydrochloride CAS No. 1330045-90-3](/img/structure/B590290.png)
(R)-(+)-Celiprolol-d9 Hydrochloride
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Overview
Description
Synthesis Analysis
This would involve understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This would involve a detailed look at the molecular structure of the compound, possibly using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include its behavior in acidic or basic conditions .Physical And Chemical Properties Analysis
This would involve studying properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Characterization of Degradation Products
Celiprolol hydrochloride's degradation products were characterized under various stress conditions, revealing the formation of seven degradation products. This characterization utilized high-resolution mass spectrometry and NMR techniques, contributing to a better understanding of the drug's stability and degradation pathways (Sahu et al., 2021).
Cardiovascular Effects
Research on celiprolol hydrochloride's effects on cardiovascular health has been explored, particularly its impact on endothelial function and arterial health in diabetic rats. This study highlighted celiprolol's potential in improving endothelial function, suggesting its therapeutic benefits beyond blood pressure control (Hayashi et al., 2007).
Formulation Strategies
A study on the formulation of celiprolol hydrochloride aimed to improve its absorption window, using a hydrodynamically balanced system to extend the drug's release over 12 hours. This research contributes to optimizing celiprolol's dosage form for enhanced therapeutic efficacy (Qureshi et al., 2007).
Synthesis Methods
The synthesis of celiprolol hydrochloride has been improved through various methods, demonstrating the drug's production feasibility for industrial application. These studies offer insights into more efficient and environmentally friendly processes for manufacturing celiprolol (Ji et al., 2011).
Pharmacokinetic Studies
Celiprolol's pharmacokinetics have been compared between healthy volunteers and patients with impaired renal function, providing valuable information on the drug's metabolism and excretion. These findings are crucial for understanding celiprolol's safety profile and guiding its clinical use (Hartmann et al., 2004).
Novel Applications
Innovative applications of celiprolol, such as its potential use in imaging for myocardial perfusion, have been explored. Radioiodinated celiprolol shows promise as a novel tracer, highlighting the drug's versatility beyond its primary indications (Sanad et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-acetyl-4-[(2R)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1/i4D3,5D3,6D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-ZRKVMCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Celiprolol-d9 Hydrochloride |
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